molecular formula C25H19F2NO4 B2895827 3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866727-22-2

3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No. B2895827
M. Wt: 435.427
InChI Key: RGJKKBZGHPDYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 102°C .
  • Color : White-yellow crystalline powder .

Scientific Research Applications

Synthesis and Chemical Transformations

Quinoline derivatives, including those similar to the specified chemical, have been extensively studied for their synthesis and chemical transformations due to their potential applications in biochemistry and medicine. These compounds are known for their efficient fluorescence properties, making them valuable in studying various biological systems. The search for new, more sensitive, and selective compounds continues, highlighting the importance of quinoline derivatives as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Antioxidant and Cytotoxic Properties

Some quinoline derivatives have shown promising results in cytotoxicity studies against human cancer cell lines, indicating their potential in cancer research. For example, certain quinoline compounds have been prepared and evaluated for their cytotoxicities, revealing some derivatives as active overall, particularly against human cancer cell lines, which suggests their usefulness in developing cancer therapies (Deady & Rodemann, 2001).

Imaging and Diagnostic Applications

Quinoline derivatives have also been explored for their applications in imaging and diagnostics. For instance, specific fluorine-labeled benzamide analogs of quinoline have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). These studies demonstrate the compound's high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable candidates for imaging the sigma2 receptor status in solid tumors (Tu et al., 2007).

Antibacterial Properties

Research into the antibacterial properties of quinoline derivatives, including structures similar to the specified chemical, has led to the identification of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These studies highlight the potential of these compounds in developing new antibacterial agents, contributing to the ongoing search for effective treatments against resistant bacterial strains (Kuramoto et al., 2003).

Safety And Hazards

  • Storage : Store at 0-8°C .

Future Directions

: TCI America™ Product Page : NIST Chemistry WebBook : Chem-Impex International

properties

IUPAC Name

3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2NO4/c1-31-22-11-19-21(12-23(22)32-2)28(13-15-4-3-5-18(27)10-15)14-20(25(19)30)24(29)16-6-8-17(26)9-7-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJKKBZGHPDYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.